1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride
CAS No.: 23694-21-5
Cat. No.: VC20505906
Molecular Formula: C13H20ClNO3
Molecular Weight: 273.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23694-21-5 |
|---|---|
| Molecular Formula | C13H20ClNO3 |
| Molecular Weight | 273.75 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO3.ClH/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4;/h5-6,9H,7-8H2,1-4H3;1H |
| Standard InChI Key | TVOKIQJTBBXSOE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCC(=O)C1=CC(=C(C=C1)OC)OC.Cl |
Introduction
Chemical Identity and Structural Features
Core Molecular Characteristics
1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride (CAS No. 23694-21-5) is a hydrochloride salt with the molecular formula C₁₃H₂₀ClNO₃ and a molecular weight of 273.75 g/mol. The parent compound, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one, features a propanone backbone substituted at the 1-position with a 3,4-dimethoxyphenyl group and at the 3-position with a dimethylamino group. Protonation of the dimethylamino nitrogen by hydrochloric acid yields the ionic salt form, enhancing solubility in polar solvents.
Table 1: Key Identifiers and Structural Data
| Property | Value |
|---|---|
| CAS Number | 23694-21-5 |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one; hydrochloride |
| Molecular Formula | C₁₃H₂₀ClNO₃ |
| Molecular Weight | 273.75 g/mol |
| Canonical SMILES | CN(C)CCC(=O)C₁=CC(=C(C=C₁)OC)OC.Cl |
| InChIKey | TVOKIQJTBBXSOE-UHFFFAOYSA-N |
The dimethoxyphenyl moiety contributes aromaticity and electron-rich regions, while the dimethylamino group introduces basicity, enabling salt formation with mineral acids like HCl.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous propanone derivatives exhibit characteristic carbonyl stretches near 1,700 cm⁻¹ in IR spectra and aromatic proton resonances between 6.5–7.5 ppm in ¹H NMR. Computational models predict a planar aromatic system with the dimethylamino group adopting a staggered conformation relative to the ketone oxygen.
Synthesis and Preparation
Parent Compound Synthesis
The free base precursor is synthesized via Mannich-type reactions or Claisen-Schmidt condensations. A representative route involves:
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Condensing 3,4-dimethoxybenzaldehyde with dimethylamine under acidic conditions to form an imine intermediate.
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Reducing the imine to a secondary amine using catalytic hydrogenation or sodium cyanoborohydride.
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Oxidizing the resultant alcohol to the ketone via Jones oxidation or Swern conditions.
Salt Formation
Treatment of the free base with anhydrous HCl in diethyl ether or ethanol yields the hydrochloride salt. Critical parameters include:
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Stoichiometry: 1:1 molar ratio of base to HCl
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Temperature: 0–5°C to prevent decomposition
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Solvent: Anhydrous conditions to avoid hydrolysis
Table 2: Synthetic Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Maximizes salt precipitation |
| Solvent Polarity | Ethanol > Diethyl Ether | Higher polarity improves dissolution |
| HCl Addition Rate | Dropwise over 30 min | Prevents local overheating |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate aqueous solubility (~50 mg/mL at 25°C), facilitated by ionic interactions. In nonpolar solvents (e.g., hexane), solubility is negligible (<1 mg/mL). The compound is hygroscopic, requiring storage under anhydrous conditions at 2–8°C to prevent deliquescence.
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